1-Acetyl-4-benzoylpiperidine 1-Acetyl-4-benzoylpiperidine
Brand Name: Vulcanchem
CAS No.: 25519-79-3
VCID: VC20758896
InChI: InChI=1S/C14H17NO2/c1-11(16)15-9-7-13(8-10-15)14(17)12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3
SMILES: CC(=O)N1CCC(CC1)C(=O)C2=CC=CC=C2
Molecular Formula: C14H17NO2
Molecular Weight: 231.29 g/mol

1-Acetyl-4-benzoylpiperidine

CAS No.: 25519-79-3

Cat. No.: VC20758896

Molecular Formula: C14H17NO2

Molecular Weight: 231.29 g/mol

* For research use only. Not for human or veterinary use.

1-Acetyl-4-benzoylpiperidine - 25519-79-3

CAS No. 25519-79-3
Molecular Formula C14H17NO2
Molecular Weight 231.29 g/mol
IUPAC Name 1-(4-benzoylpiperidin-1-yl)ethanone
Standard InChI InChI=1S/C14H17NO2/c1-11(16)15-9-7-13(8-10-15)14(17)12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3
Standard InChI Key RQVMJPJBWMFWFT-UHFFFAOYSA-N
SMILES CC(=O)N1CCC(CC1)C(=O)C2=CC=CC=C2
Canonical SMILES CC(=O)N1CCC(CC1)C(=O)C2=CC=CC=C2

Chemical Structure and Properties

Molecular Identity

1-Acetyl-4-benzoylpiperidine is a synthetic organic compound characterized by a piperidine heterocyclic ring with two key functional groups: an acetyl group (-COCH₃) attached to the nitrogen atom at position 1 and a benzoyl group (-COC₆H₅) at position 4 of the ring. This structural arrangement contributes to its distinctive chemical behavior and potential biological activities.

The compound is identified by the following parameters:

  • Chemical Abstracts Service (CAS) Registry Number: 25519-79-3

  • Molecular Formula: C₁₄H₁₇NO₂

  • Molecular Weight: 231.29 g/mol

Nomenclature

The compound is known by several chemical names and synonyms in scientific literature:

  • 1-ACETYL-4-BENZOYLPIPERIDINE (primary name)

  • 1-(4-Benzoyl-1-piperidyl)ethanone

  • 1-(4-Benzoyl-1-piperidinyl)ethanone

  • 1-(4-Benzoylpiperidin-1-yl)ethan-1-one

  • ETHANONE, 1-(4-BENZOYL-1-PIPERIDINYL)-

These alternative names reflect different conventional naming approaches in organic chemistry, but all refer to the same molecular structure.

Physicochemical Properties

1-Acetyl-4-benzoylpiperidine possesses several important physicochemical properties that influence its handling, storage, and application in research settings:

PropertyValue
Physical StateSolid
ColorOff-White
Melting Point83-85°C
Recommended Storage Temperature-20°C (Freezer)
SolubilitySoluble in Acetone, Ethyl Acetate, Methanol

These properties are crucial for researchers working with the compound for experimental purposes, guiding appropriate handling and storage protocols .

Synthesis and Preparation

Synthetic Routes

The synthesis of 1-Acetyl-4-benzoylpiperidine typically involves multiple steps utilizing specific reagents and reaction conditions. Based on the raw materials listed in chemical databases, the preparation likely follows established organic chemistry pathways involving acylation reactions.

Raw Materials

The synthesis of this compound requires several key reagents:

  • Acetic anhydride

  • Aluminum chloride

  • Benzene

  • 1,2-Dichloroethane

  • Hydrochloric acid

  • Isonipecotic acid

  • Dichloromethane

  • Diisopropyl ether

  • Isopropyl alcohol

  • Thionyl chloride

These raw materials suggest that the synthetic pathway likely involves Friedel-Crafts acylation for introducing the benzoyl group, and N-acylation reactions for attaching the acetyl group to the piperidine nitrogen.

Proposed Synthetic Pathway

A commonly employed synthetic approach would involve:

  • Preparation of 4-benzoylpiperidine through reaction of isonipecotic acid (piperidine-4-carboxylic acid) with thionyl chloride to form an acid chloride, followed by Friedel-Crafts acylation with benzene and aluminum chloride

  • N-acetylation of the resulting 4-benzoylpiperidine using acetic anhydride under appropriate conditions

This multi-step process requires careful control of reaction conditions and purification techniques to obtain the final product with adequate purity.

Chemical Reactivity

Functional Group Reactivity

The dual functionality of 1-Acetyl-4-benzoylpiperidine provides multiple sites for chemical reactions:

  • The acetyl group at the nitrogen position can undergo typical reactions of amides, including hydrolysis, reduction, and nucleophilic substitution

  • The benzoyl group at position 4 features a ketone functionality that can participate in various carbonyl group reactions, such as reduction, nucleophilic addition, and condensation reactions

  • The piperidine ring may undergo typical heterocyclic transformations depending on reaction conditions

These reactive sites make the compound versatile for chemical derivatization and modification in synthetic applications.

SupplierProduct NumberPackage SizePrice (USD)
TRCA170625250 mg$300
TRCA170625500 mg$540
UsbiologicalA0202-32100 mg$403
Biosynth CarbosynthFA17085250 mg$365
Biosynth CarbosynthFA17085500 mg$665

This pricing information, although from 2021, indicates that the compound is primarily marketed as a specialty research chemical with pricing reflective of small-scale synthesis and purification costs.

Research Applications

Pharmaceutical Research

Piperidine derivatives broadly have demonstrated utility in pharmaceutical research, with applications spanning multiple therapeutic areas. While the specific biological activities of 1-Acetyl-4-benzoylpiperidine require further investigation, compounds with similar structural features have shown relevance in several areas:

  • Central nervous system (CNS) research

  • Pain management

  • Anti-inflammatory applications

  • Anticancer research

Structure-Activity Relationship Studies

The well-defined structural features of 1-Acetyl-4-benzoylpiperidine make it valuable for structure-activity relationship (SAR) studies. Researchers can modify specific portions of the molecule to investigate how structural changes affect biological activity, providing insights for drug design and optimization.

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